2-Aminophenyl 4-methylbenzene-1-sulfonate
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Description
Synthesis Analysis
The synthesis of compounds similar to 2-Aminophenyl 4-methylbenzene-1-sulfonate involves detailed organic reactions, aiming for structures with potential bioactive properties. For example, the synthesis of methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate demonstrates complex organic synthesis techniques, including slow evaporation solution growth techniques, to obtain single crystals with precise molecular arrangements (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like FTIR, NMR, and X-ray diffraction, revealing intricate details about their geometry and electron distribution. Density Functional Theory (DFT) calculations further support these experimental findings, providing insights into the molecular geometry, vibrational assignments, and electronic properties (Murugavel et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and stability of such molecules can be deduced from their interaction with various reagents and conditions. Studies have focused on the reactions of 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solutions, shedding light on the complex pathways and products formed under specific conditions (Shaw & Miller, 1970).
Physical Properties Analysis
Physical properties like solubility, crystal formation, and growth conditions are crucial for understanding the application potential of these compounds. The growth of single crystals by slow evaporation and their characterization through various spectroscopic methods are essential steps in analyzing these properties (Murugavel et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity descriptors, NLO (Non-Linear Optical) properties, and antimicrobial activities, are investigated to predict the compound's behavior in different environments and potential applications. For instance, the antimicrobial activity against various pathogens and the potential for PBP-2X inhibitor activity highlight the bioactivity aspect of these molecules (Murugavel et al., 2016).
Scientific Research Applications
Reactions with Sodium Hydroxide
2-Aminophenylsulfonylacetic acid, when heated with sodium hydroxide, undergoes reactions resulting in products like 2-methylsulfonylaniline. This process and its variants with different sulfones are pivotal for understanding the chemical behavior and applications of sulfone derivatives in aqueous solutions (Shaw & Miller, 1970).
Biologically Active Heterocycles Synthesis
The compound has been utilized as a precursor for synthesizing biologically active heterocycles, indicating its role in medicinal chemistry and drug design. For instance, the interaction of certain sulfone derivatives with carbon disulfide, pyridine, acid chlorides, and other reactants leads to the formation of biologically active 1,2,4-triazole derivatives with potential antibacterial properties and applications as surface-active agents (El-Sayed, 2006).
Nonlinear Optical Materials
2-Aminophenyl 4-methylbenzene-1-sulfonate derivatives have been explored for their nonlinear optical properties. Crystals grown at room temperature were found to exhibit significant second harmonic generation (SHG) efficiency, suggesting their utility in the field of photonics and optoelectronics. The comprehensive studies including single-crystal XRD, spectroscopic techniques, and thermal stability assessments underline the potential of these derivatives in advanced material applications (Parol et al., 2020).
properties
IUPAC Name |
(2-aminophenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIMKKRVBCYKOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923879 |
Source
|
Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminophenyl 4-methylbenzene-1-sulfonate | |
CAS RN |
1216-96-2 |
Source
|
Record name | Phenol, 2-amino-, 4-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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